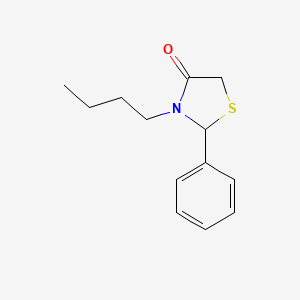
4-Thiazolidinone, 3-butyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Example Reaction:
Step 1: Condensation of substituted aniline with thioglycolic acid.
Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Shows potential in inhibiting the growth of cancer cells.
Industry
Dye Manufacturing: Used as an intermediate in the production of dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.
Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.
Antioxidant Activity: Neutralizes free radicals by donating electrons.
Comparison with Similar Compounds
4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:
2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.
3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.
2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.
Conclusion
4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.
Properties
CAS No. |
65655-82-5 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-butyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |
InChI Key |
FDFGDMUSNACTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(SCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


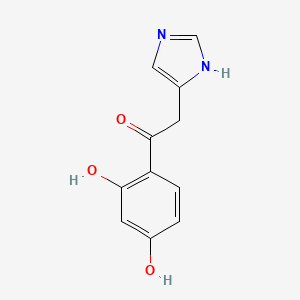

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
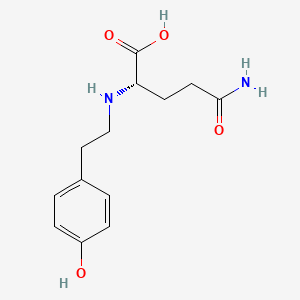

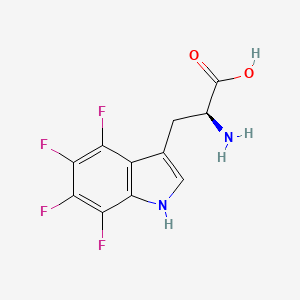
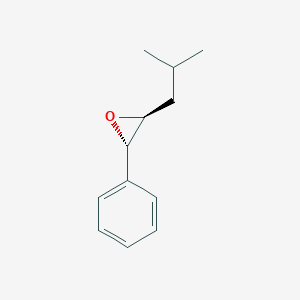
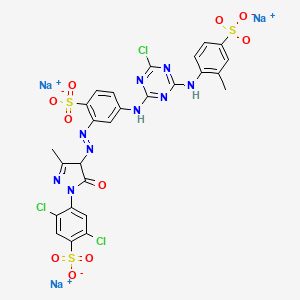
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
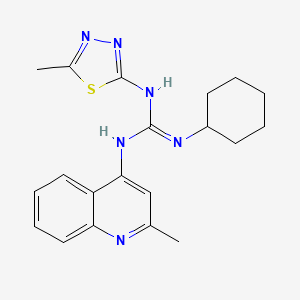
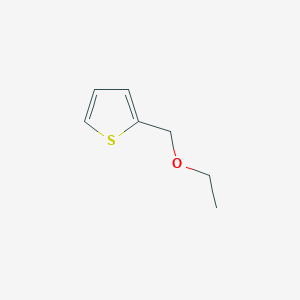
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
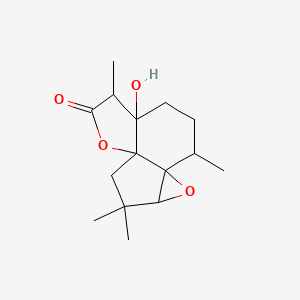
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
